molecular formula C12H10N2O3 B577425 2-Methoxy-3-(4-nitrophenyl)pyridine CAS No. 1352318-63-8

2-Methoxy-3-(4-nitrophenyl)pyridine

Cat. No.: B577425
CAS No.: 1352318-63-8
M. Wt: 230.223
InChI Key: KCYMPYFKVRUHJN-UHFFFAOYSA-N
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Description

2-Methoxy-3-(4-nitrophenyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a methoxy group at the 2-position and a nitrophenyl group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(4-nitrophenyl)pyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-methoxypyridine followed by a Suzuki-Miyaura coupling reaction with a 4-nitrophenylboronic acid . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-methoxycarbonyl-3-(4-nitrophenyl)pyridine.

    Reduction: Formation of 2-methoxy-3-(4-aminophenyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3-(4-nitrophenyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(4-chlorophenyl)pyridine: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    2-Methoxy-3-(4-aminophenyl)pyridine: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

    2-Methoxy-3-(4-methylphenyl)pyridine: Similar structure but with a methylphenyl group instead of a nitrophenyl group.

Uniqueness

2-Methoxy-3-(4-nitrophenyl)pyridine is unique due to the presence of both a methoxy group and a nitrophenyl group, which confer specific chemical and biological properties. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity.

Properties

IUPAC Name

2-methoxy-3-(4-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12-11(3-2-8-13-12)9-4-6-10(7-5-9)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYMPYFKVRUHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718585
Record name 2-Methoxy-3-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-63-8
Record name Pyridine, 2-methoxy-3-(4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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